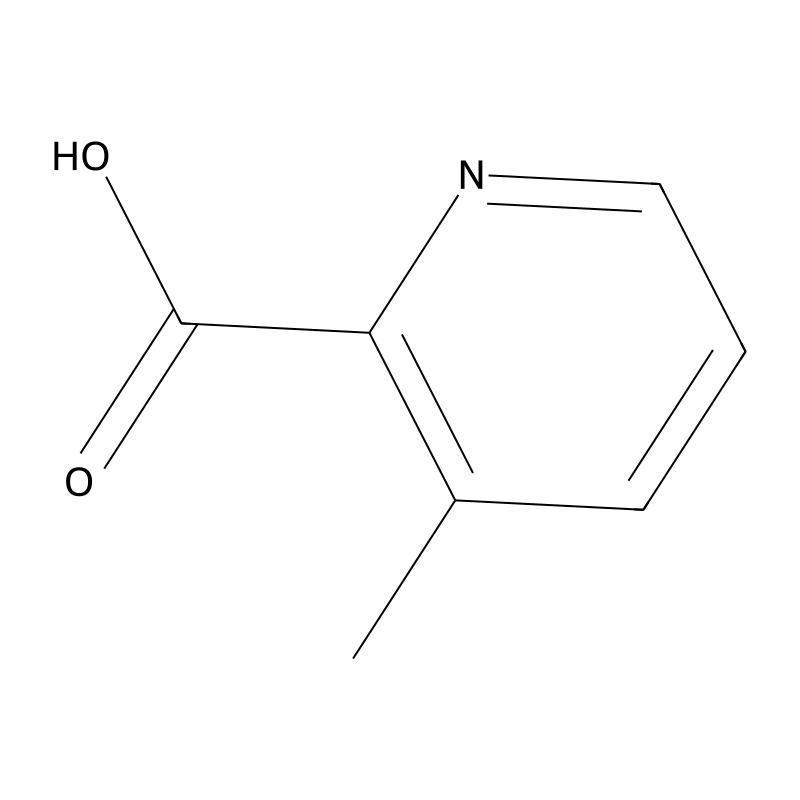

3-Methylpicolinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

-Methylpicolinic acid, also known as 3-methylpyridine-2-carboxylic acid, is an organic molecule with the chemical formula C7H7NO2. It is a white crystalline solid with a melting point of 133-134 °C. The synthesis of 3-methylpicolinic acid can be achieved through various methods, including the condensation of acetoacetic acid and ethylamine followed by ring closure and decarboxylation.

Applications in Coordination Chemistry:

-Methylpicolinic acid acts as a bidentate chelating ligand, meaning it can bind to a metal ion through two of its functional groups. This property makes it valuable in coordination chemistry for the preparation of metal complexes with unique properties. Research has explored the use of 3-methylpicolinic acid in the development of catalysts, luminescent materials, and magnetic materials.

Biological Applications:

Studies suggest that 3-methylpicolinic acid might possess various biological activities. It has been shown to exhibit antibacterial and antifungal properties against certain microorganisms. Additionally, research suggests that 3-methylpicolinic acid might play a role in various biological processes, including iron homeostasis and neurotransmission []. However, further research is necessary to fully understand its potential therapeutic applications.

Environmental Studies:

3-Methylpicolinic acid has been identified as a potential environmental contaminant, as it can be released into the environment through various industrial processes. Research is ongoing to understand its fate and transport behavior in the environment and its potential ecological effects [].

3-Methylpicolinic acid, also known as 3-methylpyridine-2-carboxylic acid, is an aromatic carboxylic acid with the molecular formula . It is a derivative of pyridine and possesses a methyl group at the third position of the pyridine ring and a carboxylic acid group at the second position. This compound is characterized by its colorless appearance and strong odor, similar to other pyridine derivatives. It serves as an important precursor in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to form 3-methylpyridine.

- Esterification: It can react with alcohols to form esters, which are useful in various applications.

- Amidation: The carboxylic acid group can react with amines to form amides, which are significant in medicinal chemistry.

These reactions highlight its versatility as a building block in organic synthesis.

3-Methylpicolinic acid exhibits several biological activities. It is known to have antimicrobial properties, making it valuable in developing new antibiotics. Additionally, it has been studied for its potential role in modulating metabolic pathways, particularly in relation to niacin synthesis. Niacin, or vitamin B3, is crucial for various biological functions including energy metabolism and DNA repair .

Several methods exist for synthesizing 3-methylpicolinic acid:

- From 3-Methylpyridine: This method involves oxidizing 3-methylpyridine using strong oxidizing agents such as potassium permanganate or chromium trioxide.

- Cyclization Reactions: Starting from appropriate aldehydes and amines, cyclization can lead to the formation of 3-methylpicolinic acid through multi-step synthetic routes.

- Ammoxidation: In industrial settings, it can be produced via the ammoxidation of acrolein with ammonia, leading to pyridine derivatives including 3-methylpicolinic acid .

3-Methylpicolinic acid finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients.

- Agrochemicals: It is used as a precursor for pesticides such as chlorpyrifos.

- Nutritional Supplements: As a precursor to niacin, it contributes to dietary formulations aimed at addressing vitamin B deficiencies .

Research into the interactions of 3-methylpicolinic acid has shown that it can bind to various biological targets, influencing metabolic pathways. Studies have indicated its potential effects on enzymes involved in niacin metabolism and its role in modulating cellular responses to stress. Further investigations are ongoing to elucidate its full range of interactions within biological systems .

Several compounds share structural similarities with 3-methylpicolinic acid. Below is a comparison highlighting their uniqueness:

The unique positioning of functional groups in 3-methylpicolinic acid confers distinct chemical behavior and biological activity compared to its isomers and related compounds .

Classical Organic Synthesis Approaches

Tschitschibabin Reaction Derivatives

The Tschitschibabin pyridine synthesis represents one of the foundational classical approaches for constructing pyridine derivatives, including 3-methylpicolinic acid precursors [8] [10]. This method involves the thermal cyclo-condensation of aldehydes and ammonia over contact catalysts such as alumina at elevated temperatures of 350-500°C [8] [11]. The reaction mechanism proceeds through a sequence of aldol condensations, followed by cyclization and dehydrogenation steps [11].

For 3-methylpicolinic acid synthesis, the Tschitschibabin approach utilizes acetaldehyde and ammonia as primary reactants [8] [10]. The process typically employs modified alumina or silica as catalysts, with reaction temperatures maintained between 260-300°C under pressures of 30-130 bar [5]. The formation of 3-methylpyridine through this route involves the condensation of two equivalents of acetaldehyde with ammonia, followed by cyclization to form the pyridine ring [5] [15].

Recent investigations have demonstrated that optimized Tschitschibabin conditions can achieve 3-methylpyridine yields of 64.6% based on formaldehyde conversion [5]. The reaction parameters include a molar ratio of formaldehyde to paracetaldehyde of 0.7-1.4 mol/mol, ammonia concentration of 10-20 weight percent, and acetic acid concentration of 4-20 weight percent [5]. The retention time for continuous reactions ranges from 10-30 minutes, while discontinuous reactions require 10 minutes minimum [5].

The subsequent oxidation of 3-methylpyridine to 3-methylpicolinic acid typically employs potassium permanganate or nitric acid oxidation methods [14]. Laboratory-scale preparations utilize potassium permanganate in aqueous solution at elevated temperatures, while industrial processes favor nitric acid oxidation due to scalability considerations [14] [16].

Saponification-Based Routes

Saponification-based synthetic routes for 3-methylpicolinic acid primarily involve the hydrolysis of corresponding nitrile or ester intermediates [3] [17]. The most prevalent approach begins with 3-methylpicolinonitrile as the starting material, which undergoes alkaline hydrolysis to yield the target carboxylic acid [6] [18].

The saponification process typically employs aqueous sodium hydroxide solutions at concentrations of 1 M, with reaction temperatures maintained at 70°C for 16 hours [3]. The reaction mechanism involves nucleophilic attack of hydroxide ions on the nitrile carbon, followed by hydrolysis of the resulting amide intermediate to form the carboxylic acid [18]. Yields for this transformation commonly range from 77% to 91.5% depending on reaction conditions and substrate purity [3] [18].

Alternative saponification routes utilize methyl 3-methylpicolinate as the starting material [17]. This approach involves treating the ester with aqueous sodium hydroxide under reflux conditions, followed by acidification to precipitate the free acid [17] [19]. The reaction conditions typically require heating at 60°C for 6 hours in 1 M sodium hydroxide solution, followed by acidification to pH 4 with hydrochloric acid [40].

Industrial implementations of saponification-based routes often employ continuous processing methods to enhance efficiency and reduce waste generation [31]. The process involves direct scrubbing of product gases in primary absorbers, with optional secondary absorption stages for complete product recovery [31]. Treatment with activated carbon prior to crystallization helps remove impurities and improve product quality [31].

Modern Catalytic Approaches

Modern catalytic methodologies for 3-methylpicolinic acid synthesis have evolved to incorporate transition metal catalysis and advanced oxidation techniques [22] [23]. Iron-catalyzed cyclization reactions have emerged as particularly effective methods for constructing pyridine frameworks [23]. These processes utilize iron catalysts to facilitate radical cycloaddition reactions between azirines and enamides, providing efficient access to pyrrole and pyridine derivatives [23].

Copper-catalyzed synthetic routes represent another significant advancement in modern catalytic approaches [23] [24]. These methods employ copper bromide catalysis under solvent-free conditions to construct pyridine rings from acetophenone and other carbonyl substrates [23]. The reactions demonstrate excellent regioselectivity and environmental compatibility, generating methane gas as a notable byproduct [23].

Metal-catalyzed carbon-hydrogen functionalization has revolutionized pyridine derivative synthesis [27]. These approaches enable direct functionalization of existing pyridine rings through catalytic metalation of carbon-hydrogen bonds, followed by cross-coupling reactions [27]. The methodology provides access to substituted pyridines with high positional selectivity, avoiding the need for pre-functionalized substrates [27].

Electrocatalytic hydrogenation represents a cutting-edge approach for pyridine ring modifications [22]. This method employs carbon-supported rhodium catalysts in membrane electrode assemblies to achieve selective reduction under ambient conditions [22]. Current densities of 25 milliamperes per square centimeter with 99% current efficiency have been demonstrated for pyridine substrates [22].

Photochemical organocatalytic methods have emerged as powerful tools for pyridine functionalization [26]. These approaches utilize dithiophosphoric acids as multifunctional catalysts that sequentially act as Brønsted acids, single electron transfer reductants, and hydrogen atom abstractors [26]. The resulting methodology enables selective carbon-carbon bond formation between pyridine derivatives and allylic substrates [26].

Purification Techniques and Yield Optimization

Purification of 3-methylpicolinic acid involves multiple chromatographic and crystallization techniques to achieve pharmaceutical-grade purity [30] [32]. Recrystallization from aqueous ethanol represents the most common purification method, utilizing the compound's differential solubility in polar and non-polar solvents [30] [33]. The process typically involves dissolving crude material in hot ethanol, followed by slow cooling to promote crystal formation [33].

Solubility studies have revealed that 3-methylpicolinic acid exhibits high solubility in water (862.5 grams per kilogram at 293 K), moderate solubility in ethanol (57.1 grams per kilogram), and low solubility in acetonitrile (17.0 grams per kilogram) [30]. These solubility differences enable selective purification through controlled crystallization from mixed solvent systems [30].

Column chromatography using silica gel provides an alternative purification approach for complex mixtures [29]. The method typically employs gradient elution with petroleum ether and ethyl acetate mixtures, progressing from 100:0 to 80:20 ratios [29]. This technique proves particularly valuable for separating 3-methylpicolinic acid from closely related isomers and byproducts [29].

High-performance liquid chromatography serves as both an analytical and preparative tool for yield optimization . Reverse-phase columns with C18 stationary phases enable precise separation and quantification of reaction products . Detection wavelengths of 260-280 nanometers provide optimal sensitivity for picolinic acid derivatives .

Advanced purification protocols incorporate activated carbon treatment to remove colored impurities and trace metals [31]. This step typically precedes crystallization and significantly improves the final product appearance and purity [31]. The treatment involves stirring crude material with activated carbon in aqueous solution, followed by filtration and concentration [31].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [41] [45]. Kinetic analysis reveals that reaction temperature and catalyst concentration represent critical variables for achieving optimal yields [41]. Moderate temperatures often provide superior results compared to forcing conditions, as excessive heat promotes unwanted side reactions [45].

Byproduct Analysis and Reaction Mechanisms

Comprehensive analysis of byproducts in 3-methylpicolinic acid synthesis reveals several key side reactions that impact overall yield and purity [34] [37]. The most significant byproduct formation occurs during the oxidation of 3-methylpyridine, where over-oxidation can lead to ring degradation products [37]. Gas chromatography-mass spectrometry analysis identifies these byproducts as primarily consisting of fragmented pyridine derivatives and carboxylic acid metabolites [37].

Decarboxylation represents a major mechanistic pathway for byproduct formation in 3-methylpicolinic acid [34]. Kinetic studies demonstrate that 3-methylpicolinic acid undergoes thermal decarboxylation following a pH-dependent mechanism [34]. The reaction exhibits maximum rates at intermediate pH values, with complete inhibition of decarboxylation observed for the picolinate anion form [34]. The rate constant for decarboxylation at 150°C reaches 5 × 10^-6 per second for the neutral acid form [34].

The decarboxylation mechanism involves initial protonation of the pyridine nitrogen, followed by intramolecular electron redistribution and carbon dioxide elimination [34]. Substituent effects reveal that the 3-methyl group accelerates decarboxylation of the acid form while completely preventing decarboxylation of the corresponding anion [34]. This behavior contrasts with unsubstituted picolinic acid, which exhibits measurable decarboxylation rates for both protonation states [34].

Advanced mechanistic studies utilizing density functional theory calculations provide insights into electronic effects governing reactivity patterns [47]. The 3-methyl substituent exhibits both steric and electronic influences on the reaction pathways [47]. Chemical shift analysis reveals that the methyl group affects carbon-13 nuclear magnetic resonance signals for carbons 1, 2, 3, 4, and 6 by -0.83, 7.28, 2.18, 2.65, and 1.22 parts per million, respectively, compared to unsubstituted picolinic acid [47].

Byproduct formation during catalytic synthesis involves competitive pathways that depend on reaction conditions and catalyst selection [37]. Iron-catalyzed processes generate primarily 3-ethylpyridine as the major side product, with yields reaching 3.5% based on acetaldehyde consumption [37]. The formation mechanism involves aldol condensation between acetaldehyde molecules prior to cyclization with ammonia [37].

Industrial-scale byproduct analysis employs continuous monitoring techniques to optimize reaction selectivity [37]. Catalyst screening studies demonstrate that vanadium-titanium oxide formulations provide optimal selectivity for picolinic acid formation, with conversion rates of 89.34% and selectivity values of 88% for nicotinic acid production [37]. The catalyst composition features a titanium dioxide to vanadium oxide molar ratio of 3.4:1, with 18% weight loading on silicon carbide supports [37].

| Reaction Parameter | Optimal Value | Yield Impact | Reference |

|---|---|---|---|

| Temperature (°C) | 265-278 | 64.6% yield | [5] [37] |

| Pressure (bar) | 30-130 | Enhanced conversion | [5] |

| Catalyst Loading (wt%) | 18 | 89.34% conversion | [37] |

| Residence Time (min) | 10-30 | Selectivity optimization | [5] |

| Ammonia Concentration (wt%) | 10-20 | Pyridine formation | [5] |

XLogP3

GHS Hazard Statements

H302 (19.61%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (78.43%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (19.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (80.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (78.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant